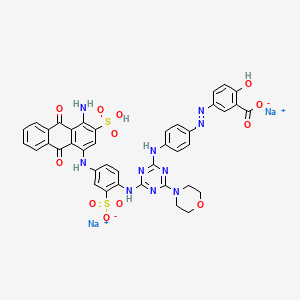![molecular formula C16H18O2 B14468917 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol CAS No. 66232-88-0](/img/structure/B14468917.png)
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes multiple hydroxyl and methyl groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 2-hydroxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenolic ring, leading to a wide range of derivatives.
Scientific Research Applications
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative stress.
Comparison with Similar Compounds
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol can be compared with other similar compounds, such as:
2,6-Dimethylphenol: Lacks the additional hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
4-Hydroxy-3-methylphenylmethanol: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
2,4-Dimethylphenol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
66232-88-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[(2-hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-4-5-14(15(17)6-10)9-13-7-11(2)16(18)12(3)8-13/h4-8,17-18H,9H2,1-3H3 |
InChI Key |
IDWGHJMBBLCFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC(=C(C(=C2)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


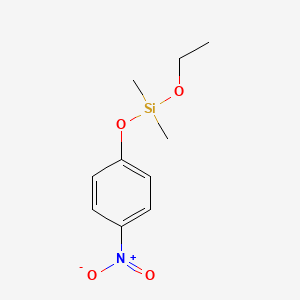
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
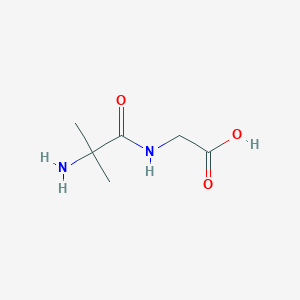
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
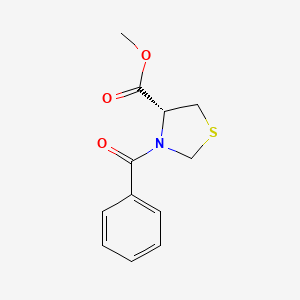
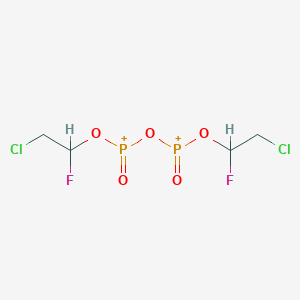
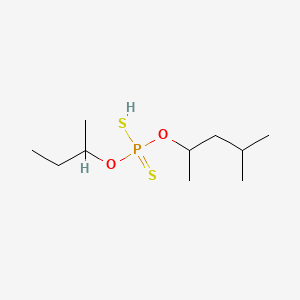
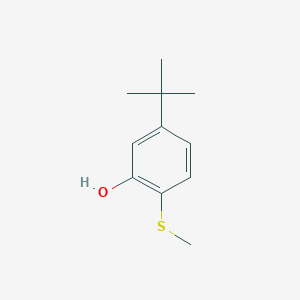
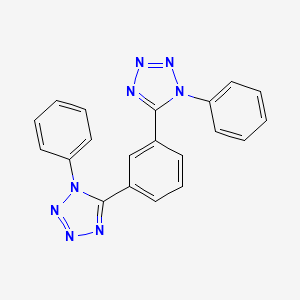
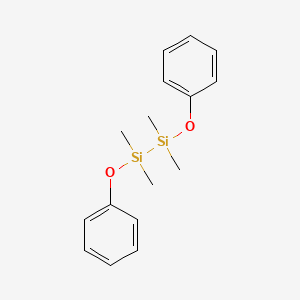
![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
